molecular formula C22H22N6O3 B14998841 Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate

Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate

Cat. No.: B14998841
M. Wt: 418.4 g/mol
InChI Key: YDHQMJAPMRKSAF-UHFFFAOYSA-N
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Description

Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a benzoate ester, a tetrazolopyrimidine core, and a dimethylphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate typically involves multiple steps, starting from readily available starting materials

    Formation of Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the tetrazolopyrimidine ring.

    Introduction of Dimethylphenyl Carbamoyl Group: This step typically involves the reaction of the tetrazolopyrimidine intermediate with 2,4-dimethylphenyl isocyanate under controlled conditions to form the carbamoyl derivative.

    Esterification of Benzoate Moiety: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

methyl 4-[6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate

InChI

InChI=1S/C22H22N6O3/c1-12-5-10-17(13(2)11-12)24-20(29)18-14(3)23-22-25-26-27-28(22)19(18)15-6-8-16(9-7-15)21(30)31-4/h5-11,19H,1-4H3,(H,24,29)(H,23,25,27)

InChI Key

YDHQMJAPMRKSAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)C(=O)OC)C)C

Origin of Product

United States

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